(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride
Overview
Description
(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C14H14BrNO·HCl. It is a crystalline powder that is used in various scientific research applications. The compound is known for its unique chemical properties, which make it valuable in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methoxyphenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to form the desired (3-Bromo-4-methoxyphenyl) intermediate.
Coupling: The intermediate is then coupled with phenylmethanamine to form the final product.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanamine: Similar in structure but lacks the bromine atom.
(4-Bromo-3-methylphenyl)methanol: Contains a bromine atom but differs in the functional groups attached.
(4-(Trifluoromethyl)phenyl)methanamine: Contains a trifluoromethyl group instead of a bromine atom .
Uniqueness
(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties. These properties make it valuable for specific research applications where other similar compounds may not be suitable.
Biological Activity
(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various fields.
The compound features a bromo group and a methoxy group, which enhance its chemical reactivity and biological activity. The presence of these functional groups allows the compound to interact with various biological targets, making it a valuable candidate for further research.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit telomerase activity, an enzyme crucial for the proliferation of cancer cells. By inhibiting telomerase, the compound induces apoptosis in cancer cells, thereby reducing tumor growth.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown significant inhibitory effects on the growth of HeLa and MDA-MB-231 cells, with IC50 values indicating potent activity .
Cell Line | IC50 (nM) | Activity Level |
---|---|---|
HeLa | 180 | High |
MDA-MB-231 | 370 | Moderate |
A549 | 3100 | Low |
HT-29 | 3100 | Low |
MCF-7 | 370 | Moderate |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies suggest that it possesses both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Case Studies
- In Vitro Evaluation : A study evaluated the compound's antiproliferative effects on five different human cancer cell lines. The results indicated that the methoxy substitution at the 3′-position significantly enhanced potency compared to other isomers .
- Antimicrobial Testing : Another investigation focused on the antibacterial effects against Gram-positive and Gram-negative bacteria. The results showed that derivatives of the compound exhibited varying degrees of antimicrobial activity, highlighting its potential as a therapeutic agent .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For example, methoxy substitutions were found to improve potency against certain cancer cell lines significantly. This underscores the need for further research into structure-activity relationships (SAR) to optimize therapeutic efficacy .
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-phenylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO.ClH/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10;/h2-9,14H,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIQRLRDJIKGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-55-2 | |
Record name | Benzenemethanamine, 3-bromo-4-methoxy-α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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